molecular formula C16H14N2O2 B599845 Methyl 1-benzylbenzoimidazole-5-carboxylate CAS No. 185428-95-9

Methyl 1-benzylbenzoimidazole-5-carboxylate

Cat. No. B599845
M. Wt: 266.3
InChI Key: WUPVMGHYFHRSTG-UHFFFAOYSA-N
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Description

“Methyl 1-benzylbenzoimidazole-5-carboxylate” is a chemical compound with the molecular formula C16H14N2O2 . It contains a total of 34 atoms, including 14 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives was achieved by reacting o-phenylenediamine derivatives with urea . Another method involved the reaction of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .


Molecular Structure Analysis

The molecular structure of “Methyl 1-benzylbenzoimidazole-5-carboxylate” includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 36 bonds, including 22 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 Imidazole .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Luminescence

Benzimidazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs). A study by Yao, Che, and Zheng (2008) demonstrated the structural and fluorescent characterizations of Cd(II) metal-organic frameworks using Benzimidazole-5-carboxylate derivatives, which exhibited blue emission in the solid state due to their unique structures (Yao, Che, & Zheng, 2008).

Agricultural Applications

In agriculture, benzimidazole derivatives like Carbendazim have been used for the prevention and control of fungal diseases. Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for sustained release of fungicides, demonstrating improved release profiles and reduced toxicity, providing new options for plant disease treatment and prevention (Campos et al., 2015).

Anticancer Research

Benzimidazole derivatives have been investigated for their potential as anticancer agents. Gowda et al. (2009) synthesized novel benzimidazole-5-carboxylic acid derivatives showing significant anti-leukemic activity, indicating the potential for these compounds in chemotherapeutic applications (Gowda et al., 2009).

Material Science

In materials science, benzimidazole derivatives have been incorporated into polymers for various applications. Wang et al. (2017) utilized cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers as conductive binders for silicon nanoparticles in lithium-ion battery anodes, showing improved capacity and stability (Wang et al., 2017).

Environmental Science

In environmental science, the degradation of benzimidazole fungicides like Carbendazim has been studied for its impact on ecosystems. Zhang et al. (2013) isolated a carbendazim-degrading bacterium, highlighting the potential for bioremediation of contaminated environments (Zhang et al., 2013).

properties

IUPAC Name

methyl 1-benzylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)13-7-8-15-14(9-13)17-11-18(15)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPVMGHYFHRSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60711428
Record name Methyl 1-benzyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzylbenzoimidazole-5-carboxylate

CAS RN

185428-95-9
Record name Methyl 1-benzyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60711428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.8 g of methyl 5-benzimidazolecarboxylate (prepared as described in Preparation 26), 3.52 g of benzyl bromide, 3 g of potassium carbonate and 50 ml of acetone was stirred for 3 days at room temperature. At the end of this time, the solvent was removed by evaporation under reduced pressure and the residue was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was then recrystallized from a mixture of ethyl acetate and hexane, to give 0.94 g of the title compound, melting at 156°-162° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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